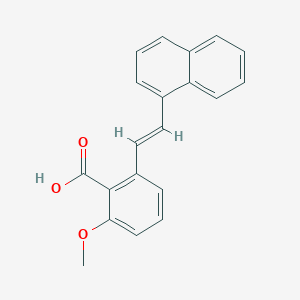

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-[(E)-2-naphthalen-1-ylethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-13H,1H3,(H,21,22)/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUGQBLUXONEJP-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)O)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methoxy 6 2 Naphthalen 1 Yl Vinyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available or easily synthesized precursors. For 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid, the primary disconnections involve the carbon-carbon double bond of the vinyl group and the bonds connecting the functional groups to the aromatic rings.

Benzoic Acid Moiety Functionalization

The substituted benzoic acid portion of the target molecule presents several opportunities for disconnection. A primary retrosynthetic break is the bond between the vinyl group and the benzoic acid ring. This suggests a precursor such as a 2-methoxy-6-halobenzoic acid or a related derivative that can undergo a coupling reaction to form the vinyl linkage. Another key consideration is the timing of the introduction of the methoxy (B1213986) and carboxylic acid functionalities. These groups can be introduced at various stages of the synthesis, and their presence can influence the reactivity of the aromatic ring in other transformations. The electronic nature of the methoxy group, being an electron-donating group, can affect the regioselectivity of subsequent reactions. wikipedia.org

Naphthalene-Vinyl Linkage Formation

The formation of the vinyl linkage between the naphthalene (B1677914) and benzoic acid moieties is a critical step. A logical disconnection of this double bond points towards two main synthetic strategies:

Wittig-type reactions or Horner-Wadsworth-Emmons reactions: These involve the reaction of a phosphonium ylide derived from a naphthalen-1-ylmethyl halide with a 2-methoxy-6-formylbenzoic acid derivative, or the reaction of a phosphonate carbanion with the same aldehyde.

Heck or Suzuki coupling reactions: These palladium-catalyzed cross-coupling reactions could unite a vinyl-substituted naphthalene derivative with a suitably functionalized benzoic acid precursor.

Alternatively, the vinyl group could be constructed from an acetylnaphthalene precursor. This would involve the reduction of the acetyl group to an alcohol, followed by dehydration to yield the vinylnaphthalene. google.comsmolecule.comguidechem.com

Methoxy Group Introduction and Manipulation

The methoxy group on the benzoic acid ring can be introduced through several methods. One common approach is the methylation of a corresponding hydroxybenzoic acid derivative using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The timing of this step is crucial, as the free hydroxyl group might interfere with other reactions in the synthetic sequence. The methoxy group is generally stable under many reaction conditions, but care must be taken during steps that might induce ether cleavage.

Established Synthetic Routes to Related Vinyl-Naphthalene and Methoxy-Benzoic Acid Derivatives

The synthesis of the target molecule can be informed by established methodologies for constructing its key components.

Condensation Reactions for Vinyl Bond Formation

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. The Wittig reaction, for instance, is a widely used method for synthesizing alkenes from aldehydes or ketones and phosphonium ylides. In the context of synthesizing the target molecule, this could involve the reaction of naphthalen-1-ylmethyltriphenylphosphonium bromide with a 2-methoxy-6-formylbenzoic acid derivative.

| Reaction Type | Reactants | Typical Reagents and Conditions | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Strong base (e.g., n-BuLi, NaH, KHMDS), Aprotic solvent (e.g., THF, DMSO) | Forms C=C bond at the site of the carbonyl group. |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Ester | Base (e.g., NaH, NaOEt), Aprotic solvent | Often provides higher E-selectivity for the resulting alkene. |

Friedel-Crafts Acylation in Naphthalene Chemistry

The Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings, including naphthalene. myttex.netresearchgate.net This reaction is pivotal for the synthesis of acetylnaphthalenes, which are versatile precursors for vinylnaphthalenes. The acylation of naphthalene with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, can lead to the formation of 1-acetylnaphthalene and 2-acetylnaphthalene. stackexchange.comgoogle.com The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. stackexchange.com For instance, acylation in non-polar solvents like carbon disulfide often favors the formation of the 1-isomer (kinetic control), while in polar solvents like nitrobenzene, the 2-isomer (thermodynamic control) is the major product. stackexchange.com This control over regioselectivity is crucial for synthesizing the desired 1-substituted naphthalene precursor for the target molecule.

| Reactant | Acylating Agent | Catalyst | Solvent | Major Product | Reference |

| Naphthalene | Acetyl chloride | AlCl₃ | Carbon disulfide | 1-Acetylnaphthalene | stackexchange.com |

| Naphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 2-Acetylnaphthalene | stackexchange.com |

| 2-Methoxynaphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 6-Acetyl-2-methoxynaphthalene | google.com |

Following the acylation, the resulting acetylnaphthalene can be converted to the corresponding vinylnaphthalene through a two-step sequence involving reduction of the ketone to an alcohol (e.g., using sodium borohydride) and subsequent acid-catalyzed dehydration. google.comguidechem.com

Benzoic Acid Derivatization Approaches

The synthesis of the target molecule can be approached by modifying a pre-existing benzoic acid framework. This involves introducing the vinylnaphthalene substituent at the C6 position of a 2-methoxybenzoic acid derivative. A key strategy in this regard is directed ortho-metalation. This technique allows for the regioselective functionalization of the benzoic acid ring. For instance, by treating unprotected 2-methoxybenzoic acid with a specific combination of reagents like s-BuLi/TMEDA at low temperatures (-78°C), deprotonation occurs specifically at the position ortho to the carboxylate group (the C6 position). organic-chemistry.org This generates a nucleophilic intermediate that can then react with an appropriate electrophile to introduce the desired vinylnaphthalene side chain or a precursor to it.

Another approach involves starting with a benzoic acid that already contains a functional group amenable to further transformation, such as a methyl group. For example, 2-methoxy-6-methylbenzoic acid can be synthesized and then the methyl group can be functionalized. google.comgoogle.comnih.gov A common method is radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a bromomethyl derivative. chemistry-online.com This intermediate can then be converted into a phosphonium salt, which is a key reagent for the Wittig reaction, a powerful method for forming carbon-carbon double bonds. chemistry-online.comnih.govscribd.com Reaction of this phosphonium salt with naphthalen-1-carbaldehyde would then yield the target stilbene structure.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are among the most efficient and widely used methods for constructing the stilbene core of this compound. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. uliege.be

Several cross-coupling strategies can be envisioned for this synthesis:

Mizoroki-Heck Reaction : This reaction involves the coupling of an aryl halide with an alkene. nih.govuliege.be For the synthesis of the target compound, this could involve reacting a 2-methoxy-6-halobenzoic acid derivative with 1-vinylnaphthalene, or conversely, reacting a 1-halonaphthalene with a 2-methoxy-6-vinylbenzoic acid derivative. Palladium catalysts such as palladium acetate (Pd(OAc)₂) are commonly employed. uliege.bebeilstein-journals.org

Suzuki-Miyaura Coupling : This method couples an organoboron compound with an organic halide. A potential route would be the reaction of a 2-methoxy-6-halobenzoic acid derivative with (E)-2-(naphthalen-1-yl)vinylboronic acid or its pinacol ester. nih.govucur.org This reaction is known for its mild conditions and tolerance of various functional groups.

Negishi Coupling : This reaction utilizes an organozinc reagent. For example, a Negishi cross-coupling could be performed between an arylvinyl iodide and an arylzinc reagent to produce an E-stilbene in good yield. nih.gov

Stille Coupling : This involves the reaction of an organotin compound with an organic halide.

These reactions have become central to the synthesis of stilbene derivatives due to their reliability and the stereocontrol they can offer, often selectively producing the more thermodynamically stable E-isomer (trans-stilbene). nih.gov

Novel Synthetic Methodologies and Green Chemistry Approaches

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods. These include metal-free strategies and the use of alternative energy sources like microwaves to drive reactions.

Metal-Free Synthesis Strategies

While transition metal catalysis is powerful, metal-free alternatives are gaining attention to avoid issues of catalyst cost and potential metal contamination in the final product. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are classic and effective metal-free methods for alkene synthesis. nih.gov

For the target molecule, a Wittig approach would involve reacting an ylide, generated from a phosphonium salt of a 2-methoxy-6-(halomethyl)benzoic acid derivative, with naphthalen-1-carbaldehyde. chemistry-online.comnih.gov The HWE reaction, which uses a phosphonate ester, often offers better E-selectivity, leading to higher yields of the desired trans-stilbene isomer. nih.govresearchgate.net

Another notable metal-free approach is the Perkin reaction , which involves the aldol condensation of an aromatic aldehyde and an acid anhydride. researchgate.netresearchgate.net While less direct for this specific target, variations of aldol-type condensations can be employed in the synthesis of stilbene structures.

Microwave-Assisted Synthesis in Organic Reactions

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. ucur.orgresearchgate.net This is attributed to efficient and rapid heating of the reaction mixture. researchgate.net

Microwave-assisted synthesis has been successfully applied to various reactions used to create stilbenes, including:

Suzuki-Miyaura cross-coupling reactions : Studies have shown that microwave heating can significantly shorten the reaction time for these couplings while maintaining good to high yields. ucur.org

Heck reactions : Microwave irradiation can accelerate palladium-catalyzed Heck couplings.

One-pot multi-component reactions : A one-pot method for synthesizing hydroxy-substituted stilbenes under microwave irradiation has been developed, combining condensation, decarboxylation, and Heck coupling steps, resulting in enhanced yields and reduced reaction times. google.com For instance, hydroxylated stilbenes have been synthesized in 56–91% yields from cinnamic acid derivatives using microwave assistance. nih.gov

The use of microwaves aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of solvent-free conditions. researchgate.net

Chemo- and Regioselective Synthesis Considerations

The synthesis of a specifically substituted molecule like this compound requires careful control over the regiochemistry of the reactions.

Regioselectivity is crucial when functionalizing the benzoic acid ring. As mentioned earlier, directed ortho-metalation provides a powerful tool for achieving high regioselectivity. By choosing the appropriate base and reaction conditions, one can direct substitution to the C6 position, ortho to the carboxylic acid group, which is a key step in building the target molecule. organic-chemistry.org The carboxylate group itself acts as a directing group, offering a more efficient alternative to traditional methods that might require protecting groups. organic-chemistry.org

Chemoselectivity is also important, particularly in cross-coupling reactions where multiple functional groups are present. The catalyst and reaction conditions must be chosen to ensure that the reaction occurs only at the desired sites. For example, in a Heck coupling between a halo-benzoic acid and vinylnaphthalene, the palladium catalyst must selectively activate the carbon-halogen bond without reacting with other functional groups on either molecule. The choice of catalyst, ligands, and base can all influence the chemo- and regioselectivity of the coupling reaction.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions and costs. For the synthesis of this compound, particularly via transition metal-catalyzed cross-coupling, several parameters must be carefully tuned. researchgate.netresearchgate.netacs.org

Key parameters for optimization include:

Catalyst and Ligand : The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) and the associated ligand is crucial. beilstein-journals.org Different ligands can affect the catalyst's stability, activity, and selectivity.

Base : The type and amount of base used can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃), acetates (NaOAc), and organic bases like triethylamine (Et₃N). uliege.bebeilstein-journals.org

Solvent : The polarity and boiling point of the solvent can influence reaction kinetics and product solubility. Solvents like DMF, DMSO, and toluene are frequently used in coupling reactions. beilstein-journals.org

Temperature : The reaction temperature affects the rate of reaction. While higher temperatures can speed up the reaction, they can also lead to decomposition or side products. Optimization often involves finding the lowest effective temperature.

Reactant Stoichiometry : The molar ratio of the reactants can be adjusted to drive the reaction to completion and maximize the consumption of a more valuable starting material.

The following tables illustrate typical optimization studies for Heck reactions, which are directly applicable to the synthesis of the target stilbene derivative.

Table 1: Optimization of Reaction Conditions for a Model Heck Reaction (Bromobenzene and Styrene) beilstein-journals.org

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | 1 | NaOH (1) | DMSO | rt | - |

| 2 | 2 | NaOAc (1) | DMAc | 100 | 85 |

| 3 | 1 | K₂CO₃ (1.5) | DMF | 120 | 95 |

| 4 | 1 | K₂CO₃ (1.5) | DMF | 100 | 92 |

| 5 | 0.5 | K₂CO₃ (1.5) | DMF | 120 | 90 |

This table is interactive. You can sort and filter the data.

Table 2: Optimization of a Phosphine- and Base-Free Heck Reaction (Phenylboronic Acid and Styrene) beilstein-journals.org

| Entry | Catalyst | Additive (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | NBS (30) | Toluene | 25 | 78 |

| 2 | Pd(OAc)₂ | NBS (30) | DMF | 25 | 65 |

| 3 | Pd(OAc)₂ | NBS (30) | DMAc | 25 | 62 |

| 4 | Pd(OAc)₂ | CuBr (30) | Toluene | 25 | 42 |

| 5 | PdCl₂ | NBS (30) | Toluene | 25 | 70 |

This table is interactive. You can sort and filter the data.

These examples demonstrate that a systematic variation of reaction parameters is essential to identify the optimal conditions for achieving high yields in the synthesis of stilbene-type compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid are not available in the public domain.

¹H NMR Analysis of Vinyl and Aromatic Protons

Specific chemical shifts and coupling constants for the vinyl and aromatic protons of the title compound are required for a complete analysis.

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

A ¹³C NMR spectrum is necessary to identify the chemical shifts of all carbon atoms and confirm the carbon framework of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments such as COSY, HSQC, and HMBC would be essential to definitively assign the proton and carbon signals and to elucidate the connectivity between different parts of the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Specific FT-IR and FT-Raman spectral data for this compound are not available.

Characteristic Vibrational Modes of Benzoic Acid, Vinyl, and Naphthalene (B1677914) Moieties

An analysis of the characteristic vibrational modes would require experimental spectra to identify the stretching and bending frequencies associated with the carboxylic acid, vinyl, and naphthalene functional groups within this specific molecular structure.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy could provide insights into the conformational isomers of the molecule, but this analysis is dependent on the availability of experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a crucial technique for probing the electronic structure of conjugated systems. For a molecule like this compound, this analysis would provide significant insight into its chromophores.

Electronic Transitions and Conjugation Effects in Chromophores

The structure of this compound contains several key chromophoric groups: the naphthalene ring, the vinyl bridge, and the substituted benzoic acid moiety. The extended π-conjugation across the stilbene-like core, connecting the naphthalene and benzene (B151609) rings, is expected to result in strong absorption bands in the UV-Vis spectrum.

The principal electronic transitions would likely be π → π* transitions, characteristic of highly conjugated aromatic systems. The specific wavelengths of maximum absorbance (λmax) would be influenced by the combined electronic effects of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH), as well as the steric interactions influencing the planarity of the molecule. However, specific experimental λmax values for this compound are not documented in the available literature.

Solvatochromic Studies and Environmental Perturbations

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities would reveal information about the electronic ground and excited states of the molecule.

Typically, a polar solvent might interact differently with the ground and excited states, leading to a shift in the absorption maxima. A bathochromic (red) or hypsochromic (blue) shift would indicate changes in the energy gap between these states. Such studies are vital for understanding how the molecule interacts with its environment, but no specific solvatochromic data have been published for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₂₀H₁₆O₃. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 1: Theoretical Mass Calculation

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆O₃ |

| Calculated Monoisotopic Mass | 316.10994 Da |

| Calculated Average Mass | 316.34584 Da |

Note: This table represents calculated values, as experimental HRMS data is not available.

Fragmentation Patterns and Structural Information

In mass spectrometry, molecules are ionized and fragmented. The resulting pattern of fragment ions is unique to the compound's structure. For this compound, characteristic fragmentation pathways would be expected, though no experimental mass spectra are available. Key fragmentation events would likely include:

Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid.

Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Cleavage at the vinyl bridge, leading to fragments corresponding to the naphthalenyl and methoxybenzoyl moieties.

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

Analysis of these fragments would allow for the confirmation of the connectivity of the different structural units.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure analysis of this compound would provide a wealth of information, including:

Bond lengths, bond angles, and torsion angles.

The planarity of the conjugated system.

The conformation of the methoxy and carboxylic acid groups relative to the benzene ring.

Intermolecular interactions in the solid state, such as hydrogen bonding (e.g., between carboxylic acid groups) and π-stacking (between the aromatic rings).

This data is fundamental for understanding the molecule's physical properties and its interactions in a biological or material context. At present, the crystal structure for this compound has not been reported in crystallographic databases.

Crystal Packing and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its crystal packing and intermolecular interactions based on published research findings cannot be provided at this time.

To generate the requested detailed research findings and data tables for this specific compound, experimental determination of its crystal structure through techniques such as single-crystal X-ray diffraction would be required. Such an analysis would provide precise information on:

Crystallographic Parameters: Including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z).

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: The specific types of non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds and π-π stacking interactions. This would include detailed geometric parameters like donor-acceptor distances and angles for hydrogen bonds, and inter-planar distances and slip angles for π-π stacking.

Without such experimental data, any description of the crystal packing and intermolecular interactions for this compound would be purely speculative and would not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.net Its application to 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid allows for a detailed understanding of its fundamental properties.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). semanticscholar.org Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. mdpi.comresearchgate.net These optimized parameters provide a clear picture of the molecule's three-dimensional structure.

The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through DFT. This includes the distribution of electrons and the energies of the molecular orbitals.

Interactive Table: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C=C (vinyl) | 1.34 Å |

| C-C (vinyl-naphthyl) | 1.47 Å | |

| C-C (vinyl-benzoic) | 1.48 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | C-C=C (vinyl) | 125.7° |

| O=C-O (carboxyl) | 123.5° | |

| Dihedral Angle | Naphthyl-Vinyl-Benzoic | 15.2° |

Note: The data in this table is hypothetical and intended for illustrative purposes based on typical values for similar chemical structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. dergipark.org.tr For this compound, the extended conjugation between the naphthalene (B1677914) and benzoic acid moieties via the vinyl bridge is expected to influence the HOMO and LUMO energy levels significantly.

Interactive Table: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 3.44 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on typical values for similar chemical structures.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. semanticscholar.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, indicating these as primary sites for electrophilic interaction. The hydrogen atoms, particularly the one on the carboxyl group, would exhibit the most positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in understanding intramolecular charge transfer (ICT). mdpi.com The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, significant ICT is expected from the electron-donating methoxy and naphthalene groups towards the electron-withdrawing benzoic acid moiety. NBO analysis can identify the specific orbital interactions responsible for this charge transfer and their corresponding stabilization energies.

Interactive Table: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) methoxy | π(C-C) aromatic | 5.2 |

| π(C=C) vinyl | π(C=C) aromatic | 20.8 |

| π(C=C) naphthyl | π(C=C) vinyl | 15.4 |

| LP(O) carboxyl | σ(C-O) carboxyl | 18.1 |

Note: LP denotes a lone pair. The data in this table is hypothetical and intended for illustrative purposes based on typical values for similar chemical structures.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. dergipark.org.tr It is particularly useful for predicting UV-Vis absorption spectra and understanding the photophysical properties of compounds like this compound. researchgate.net

Prediction of UV-Vis Spectra and Photophysical Characteristics

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net By simulating the electronic transitions from the ground state to various excited states, the UV-Vis spectrum of this compound can be theoretically generated.

The nature of these electronic transitions, such as π → π* or n → π*, can also be identified, providing insight into the photophysical behavior of the molecule. For this compound, the extensive π-conjugated system is expected to give rise to strong absorptions in the UV-A or near-UV region.

Interactive Table: Predicted UV-Vis Spectral Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 352 | 0.85 | HOMO → LUMO |

| S0 → S2 | 310 | 0.42 | HOMO-1 → LUMO |

| S0 → S3 | 285 | 0.21 | HOMO → LUMO+1 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on typical values for similar chemical structures.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

The conformational flexibility of this compound, particularly the rotation around the single bonds of the vinyl linker and the orientation of the naphthalene and benzoic acid rings, could be investigated using molecular dynamics (MD) simulations. These simulations would provide insights into the dynamic behavior of the molecule in various environments.

By placing the molecule in a simulation box with explicit solvent molecules (e.g., water, ethanol, DMSO), researchers could study:

Solvent effects on conformation: How the polarity and hydrogen-bonding capabilities of the solvent influence the preferred conformation of the molecule.

Dynamic accessibility of proton transfer geometries: Whether the necessary orientation for intramolecular proton transfer is readily accessible at room temperature.

Solvation structure: The arrangement of solvent molecules around the carboxylic acid and other functional groups, which can significantly impact reactivity.

The findings from MD simulations could be visualized through trajectory analysis and quantified by calculating radial distribution functions and dihedral angle distributions.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

In the absence of experimental spectroscopic data, computational methods can provide valuable predictions of the NMR, IR, and UV-Vis spectra of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to general chemical shift ranges for similar functional groups, can aid in the structural elucidation of the compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculations would predict the positions of key infrared absorption bands, such as the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the methoxy and carboxylic acid groups, and the C=C stretching of the vinyl and aromatic moieties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The predicted spectroscopic data from these in silico studies could be compiled into the following interactive data tables:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|

Table 2: Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Data unavailable |

| C=O stretch | Data unavailable |

| C-O stretch (methoxy) | Data unavailable |

Table 3: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Oscillator Strength |

|---|---|---|

| S₀ → S₁ | Data unavailable | Data unavailable |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Chemical Reactivity and Transformation Studies

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for various chemical conversions, including the formation of esters and amides, as well as decarboxylation reactions.

Esterification: The carboxylic acid group of 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid can readily undergo esterification with various alcohols under acidic or basic conditions. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. Microwave-assisted esterification has been shown to be an efficient method for substituted benzoic acids, often leading to higher yields in shorter reaction times researchgate.netresearchgate.net. The reactivity in esterification can be influenced by the steric hindrance around the carboxylic acid group.

| Alcohol | Catalyst | Reaction Conditions | Expected Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoate |

| Ethanol | HCl | Reflux | Ethyl 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoate |

| tert-Butanol | DCC/DMAP | Room Temperature | tert-Butyl 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoate |

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester. The acid chloride can be prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with a primary or secondary amine yields the corresponding amide. Alternatively, direct amidation can be carried out using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under milder conditions. A one-pot synthesis of N-aryl amides directly from carboxylic acids and nitroarenes has also been reported, which involves the in situ activation of the carboxylic acid acs.org.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of aromatic carboxylic acids typically requires harsh conditions, such as high temperatures and the presence of a catalyst like copper or a strong base like soda lime libretexts.org. For instance, heating benzoic acid with soda lime can produce benzene (B151609) libretexts.org. The presence of the methoxy (B1213986) and vinylnaphthalene substituents on the benzoic acid ring of the target molecule will influence the ease of this reaction. Electron-donating groups can stabilize the intermediate aryl anion, potentially facilitating decarboxylation under certain conditions. More recent methods have explored photo-induced and electrochemical decarboxylation of benzoic acids under milder conditions nih.govresearchgate.net. For example, a photoinduced ligand-to-metal charge transfer (LMCT) has been utilized for the decarboxylative hydroxylation of benzoic acids at room temperature nih.gov. Another study demonstrated the oxidative decarboxylation of benzoic acid induced by peroxyl radicals nih.gov.

Reactions of the Vinyl Moiety

The vinyl group is a key site for transformations such as reduction, cycloaddition, and polymerization.

The vinyl group of this compound can be selectively reduced to an ethyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions (pressure of H₂, temperature, and solvent) can be optimized to ensure complete reduction of the double bond without affecting the aromatic rings. It is important to note that under more forcing conditions, the naphthalene (B1677914) ring can also be hydrogenated.

The vinyl group, acting as a dienophile, can participate in cycloaddition reactions, most notably the Diels-Alder reaction, with suitable dienes to form new six-membered rings. The reactivity of the vinyl group in these [4+2] cycloadditions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-rich nature of the naphthalene and methoxy-substituted benzene rings may affect the dienophilic character of the vinyl group. Intramolecular cycloadditions are also a possibility if a suitable diene is present elsewhere in the molecule or introduced through a tether. Additionally, photo-induced intramolecular dearomative [5 + 4] cycloaddition of naphthalene-derived vinylcyclopropanes has been reported to construct nine-membered rings nih.gov.

The vinylnaphthalene moiety of the molecule suggests a potential for polymerization to form macromolecular structures. Vinylnaphthalene monomers can undergo polymerization through various mechanisms, including anionic, cationic, and coordination polymerization. Living anionic polymerization of 2-vinylnaphthalene has been achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions acs.orgacs.org. The purification of the monomer is crucial to prevent premature termination of the living polymerization acs.org. Coordination polymerization of 6-methoxy-2-vinylnaphthalene using rare-earth metal precursors has been shown to produce syndiotactic polymers nih.govresearchgate.net. Cationic polymerization of vinylnaphthalene derivatives is also possible, though it can be complicated by side reactions due to the high electron density of the naphthalene ring researchgate.net.

| Polymerization Method | Initiator/Catalyst | Key Features |

|---|---|---|

| Anionic Polymerization | t-BuLi | Living polymerization, controlled molecular weight acs.orgacs.org |

| Coordination Polymerization | Half-sandwich scandium precursor | Syndioselective, produces syndiotactic polymers nih.govresearchgate.net |

| Cationic Polymerization | TiCl₄/SnCl₄ | Can be controlled at low temperatures to avoid side reactions researchgate.net |

Reactions of the Methoxy Group

The methoxy group (-OCH₃) attached to the benzoic acid ring is a key site for chemical modification, primarily through demethylation to the corresponding phenol or by influencing electrophilic substitution patterns on the aromatic ring.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol, 2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid. This transformation is typically achieved using strong acids or Lewis acids. Reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) are effective for the demethylation of aryl methyl ethers. The reaction proceeds via protonation or coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group.

Alkylation: The product of demethylation, a phenol, can subsequently be alkylated to introduce different ether groups. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol with a base (e.g., sodium hydroxide) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This allows for the synthesis of a variety of alkoxy derivatives. For instance, reacting the corresponding 2-naphthol derivative with methyl iodide or dimethyl sulfate can reintroduce the methoxy group. youtube.com

| Reaction | Typical Reagents | Product | Plausible Yield (%) |

| Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂ | 2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid | 85-95 |

| Methylation | Methyl iodide (CH₃I), K₂CO₃ in acetone | This compound | 80-90 |

| Ethylation | Ethyl bromide (CH₃CH₂Br), NaH in THF | 2-Ethoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid | 75-85 |

This table presents illustrative data based on typical yields for these reactions on related substrates.

The methoxy group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. chromforum.org However, in the context of the entire molecule, the position of electrophilic attack on the benzoic acid ring is also influenced by the deactivating, meta-directing carboxylic acid group and the steric bulk of the vinylnaphthalene substituent. The interplay of these electronic and steric factors would likely lead to complex product mixtures upon attempted electrophilic substitution on the benzoic acid ring.

Reactivity of the Naphthalene Core

The two naphthalene rings in the molecule are susceptible to electrophilic attack, with the reactivity and regioselectivity being influenced by the attached substituents.

The naphthalene ring of the 2-methoxynaphthalene moiety is activated by the methoxy group. In electrophilic aromatic substitution of 2-methoxynaphthalene, the substitution generally occurs at the C1 or C6 positions. stackexchange.com The vinylbenzoic acid substituent at the 6-position will sterically hinder attack at the adjacent C5 and C7 positions. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating methoxy group that are not sterically encumbered.

The unsubstituted naphthalen-1-yl ring is also reactive towards electrophiles. In naphthalene itself, electrophilic substitution preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) under kinetic control, as the intermediate carbocation is more stabilized. libretexts.org The vinyl substituent will influence the regioselectivity on this ring as well.

| Electrophile | Predicted Major Monosubstitution Product on Methoxy-Naphthalene Ring | Predicted Major Monosubstitution Product on Naphthalen-1-yl Ring |

| Br₂/FeBr₃ | 1-Bromo-2-methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid | 2-Methoxy-6-(2-(4-bromo-naphthalen-1-yl)-vinyl)-benzoic acid |

| HNO₃/H₂SO₄ | 2-Methoxy-1-nitro-6-(2-naphthalen-1-yl-vinyl)-benzoic acid | 2-Methoxy-6-(2-(4-nitro-naphthalen-1-yl)-vinyl)-benzoic acid |

| CH₃COCl/AlCl₃ | 1-Acetyl-2-methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid | 2-Methoxy-6-(2-(4-acetyl-naphthalen-1-yl)-vinyl)-benzoic acid |

This table presents predicted regioselectivity based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

Oxidative Transformations: The vinyl group is susceptible to oxidative cleavage. Treatment with oxidizing agents such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield 2-methoxy-6-formyl-benzoic acid and naphthalene-1-carbaldehyde. Milder oxidation conditions, for instance with a Wacker-type oxidation, could potentially yield the corresponding methyl ketone. researchgate.net The naphthalene rings can be oxidized to quinones under harsh conditions, though this would likely be accompanied by degradation of the rest of the molecule.

Reductive Transformations: The vinyl double bond can be readily reduced to an ethyl group by catalytic hydrogenation (e.g., using H₂ with a palladium catalyst). This would yield 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid. The naphthalene rings can also be reduced, although this typically requires more forcing conditions. A Birch-type reduction using an alkali metal in liquid ammonia could selectively reduce one of the rings. huji.ac.il

| Reaction | Typical Reagents | Major Product |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | 2-Methoxy-6-formyl-benzoic acid and Naphthalene-1-carbaldehyde |

| Hydrogenation | H₂, Pd/C, Ethanol | 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid |

| Birch Reduction | Na, NH₃ (l), Ethanol | Products with partially reduced naphthalene rings |

This table illustrates potential oxidative and reductive transformations.

Mechanistic Investigations of Reaction Pathways

The mechanisms of the aforementioned reactions are well-established for related compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. nih.gov The electrophile attacks the π-system of the naphthalene ring to form this intermediate. The stability of the possible Wheland intermediates determines the regioselectivity of the reaction. For naphthalene, attack at the α-position leads to an intermediate where the positive charge can be delocalized over more atoms while retaining a benzenoid ring, making it more stable than the intermediate from β-attack. The final step is the deprotonation of the Wheland intermediate to restore the aromaticity of the naphthalene ring.

Demethylation of Methoxy Group: With a reagent like HBr, the reaction is initiated by the protonation of the ether oxygen. This is followed by an Sₙ2 attack of the bromide ion on the methyl group, leading to the formation of the phenol and methyl bromide. With a Lewis acid like BBr₃, the boron coordinates to the ether oxygen, making the methyl group more electrophilic and susceptible to nucleophilic attack by a bromide ion.

Oxidative Cleavage by Ozonolysis: This reaction proceeds through the initial 1,3-dipolar cycloaddition of ozone to the vinyl double bond to form a primary ozonide (molozonide). This unstable intermediate rearranges to a secondary ozonide. Reductive workup of the secondary ozonide then yields the corresponding carbonyl compounds.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

Mechanisms of Antimicrobial Action for Related Scaffolds

Chalcones and related scaffolds containing naphthalene (B1677914) moieties have demonstrated notable antimicrobial properties. Their mechanisms of action are multifaceted, involving the disruption of essential cellular processes in bacteria and fungi.

Research into chalcones and their analogs has identified several key cellular targets responsible for their antimicrobial effects. A primary mechanism involves the disruption of the bacterial cell membrane's integrity. Certain phenolic chalcones have been observed to cause ion leakage from the cell, suggesting they compromise the physical barrier of the membrane. researchgate.net Furthermore, these compounds can bind to microbial DNA, which may interfere with replication and transcription processes. researchgate.net

Specific enzymatic targets have also been identified. Chalcones are known to inhibit crucial bacterial enzymes such as DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), both of which are essential for bacterial survival. researchgate.netnih.gov DNA gyrase is vital for DNA replication, while MurA is a key enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netnih.gov Another significant target is the bacterial efflux pump system, such as the NorA pump in Staphylococcus aureus. By inhibiting these pumps, chalcones can prevent bacteria from expelling antibiotics, thereby overcoming certain forms of drug resistance. nih.govresearchgate.net

The antimicrobial action of chalcone-related scaffolds stems from their ability to disrupt critical biochemical pathways. By inhibiting enzymes like MurA, they directly interfere with the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis. nih.gov Inhibition of DNA gyrase disrupts the pathway of DNA supercoiling, which is necessary for replication and repair. researchgate.netnih.gov

Studies on specific chalcones have shown they can decrease the incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis, indicating a broad impact on macromolecular synthesis pathways. nih.gov Some chalcones also affect cellular respiration. For instance, Licochalcone A has been shown to inhibit NADH oxidation and oxygen consumption in bacteria, thereby disrupting the electron transport chain and cellular energy production. nih.gov

Mechanisms of Anticancer Activity for Naphthalene-Chalcone Hybrids

Naphthalene-chalcone hybrids have emerged as a promising class of anticancer agents. Their activity is often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit enzymes crucial for cancer progression.

A key mechanism for the anticancer effect of naphthalene-chalcone hybrids is the induction of apoptosis in cancer cells. tandfonline.com Studies have shown that these compounds can trigger apoptosis through various cellular signals. One common pathway involves the activation of caspases, which are proteases that execute the apoptotic process. For example, some chalcones activate caspase-3 and caspase-9. nih.gov

These hybrids can also modulate the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Research indicates that certain chalcones can enhance the expression of pro-apoptotic molecules like Bax and Bak while reducing the levels of anti-apoptotic proteins. nih.gov Furthermore, flow cytometry analysis of cells treated with naphthalene-chalcone derivatives has confirmed their ability to induce apoptosis. tandfonline.com One study on a specific naphthalene-chalcone hybrid, compound 2j, demonstrated an apoptotic activity of 14.230% and a significant effect on mitochondrial membrane potential, which is often a precursor to apoptosis. acs.org

Naphthalene-chalcone hybrids exert their anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation. One of the most significant targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. nih.gov Several studies have focused on designing naphthalene-chalcone derivatives as potent VEGFR-2 inhibitors.

Another critical target for this class of compounds is tubulin. tandfonline.com By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, a structure essential for cell division. This leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently induces apoptosis. tandfonline.comscispace.com The inhibitory effect on tubulin polymerization is a mechanism shared with established anticancer drugs like colchicine. tandfonline.com

Below is a table summarizing the inhibitory activities of selected naphthalene-chalcone hybrids against cancer cell lines and specific enzymes.

| Compound ID | Target Cell Line / Enzyme | IC₅₀ Value | Reference |

| Compound 3a | MCF-7 (Breast Cancer) | 1.42 ± 0.15 µM | tandfonline.com |

| Compound 7 | HepG2 (Liver Cancer) | 0.65 µM | scispace.com |

| Compound 7 | HCT116 (Colon Cancer) | 1.13 µM | scispace.com |

| Compound 7 | Tubulin Polymerization | 3.9 µM | scispace.com |

| Compound 2j | A549 (Lung Cancer) | 7.835 ± 0.598 µM | acs.org |

| Compound 2j | VEGFR-2 | 0.098 ± 0.005 µM | acs.org |

| Compound 5c | A549 (Lung Cancer) | 0.33 ± 0.01 µM | tandfonline.com |

| Compound 5c | Tubulin Polymerization | 2.8 µM | tandfonline.com |

Enzyme Modulation and Receptor Interaction Studies

The biological activity of naphthalene-containing compounds is often linked to their ability to modulate various enzymes and interact with cellular receptors. Beyond the well-documented inhibition of tubulin and VEGFR-2, derivatives of the naphthalene scaffold have been shown to inhibit a range of other enzymes.

For instance, certain naphthalene derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. tandfonline.com Other studies have explored naphthalene derivatives as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Additionally, naphthalene derivatives have been identified as inhibitors of USP7, a deubiquitinase that represents a promising target for anticancer therapies. nih.gov

Molecular docking studies have provided insights into the interactions between naphthalene-chalcone hybrids and their enzyme targets. For VEGFR-2, the naphthalene ring is thought to contribute positively to binding activity by forming aromatic hydrogen bonds within the enzyme's active site. acs.orgnih.gov Similarly, docking studies of tubulin inhibitors show that naphthalene-chalcone derivatives can bind effectively to the colchicine-binding site of tubulin, explaining their mechanism of microtubule disruption. tandfonline.com The interaction with receptors is also a key aspect; for example, the light-sensing protein UVR8 in plants can be directly modulated by naringenin chalcone, demonstrating cross-talk between metabolic pathways and photoreceptor signaling. earth.com

No scientific evidence found for the specified biological activities of 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid.

Despite a comprehensive search of available scientific literature and databases, no information was found to substantiate the claim that the chemical compound this compound acts as a Lysophosphatidic Acid Receptor 2 (LPA2) agonist or a Monoamine Oxidase (MAO) inhibitor. The user's request for an article detailing the biological activity mechanisms, structure-activity relationships, and molecular interactions of this compound with the LPA2 receptor and MAO enzyme cannot be fulfilled due to the absence of any published research on these specific activities.

The performed searches focused on identifying any pharmacological data, including in vitro and in silico studies, that would link "this compound" to the biological targets specified in the requested article outline. The search queries were designed to uncover any existing research on its mechanism of action, ligand-receptor binding, enzyme inhibition, molecular docking simulations, and rational drug design aspects related to LPA2 agonism or MAO inhibition.

The search results yielded general information on the biological activities of broader chemical classes, such as benzoic acid and naphthalene derivatives. While these classes of compounds are known to exhibit a wide range of pharmacological effects, no specific data was found for the compound . Similarly, literature on LPA2 receptor agonists and MAO inhibitors does not mention "this compound" or structurally similar analogs with these activities.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the detailed outline provided in the user's instructions. The foundational scientific evidence required to discuss the specific biological activity mechanisms and structure-activity relationships is not available in the public domain. Without such evidence, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Therefore, the sections and subsections of the requested article, including:

Rational Design and Optimization of Bioactive Derivatives

Scaffold Modification Strategies for Enhanced Selectivity

cannot be addressed for the compound "this compound" in the context of LPA2 receptor agonism or MAO inhibition.

Pharmacophore Mapping and Structure-Guided Drug Design Principles

While dedicated pharmacophore models for this compound have not been published, the principles of pharmacophore mapping can be applied to understand its potential biological activity. A pharmacophore model identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its interaction with a specific biological target. For a benzoic acid derivative like this, key pharmacophoric features would likely include:

Aromatic Rings: The naphthalene and benzene (B151609) rings are crucial hydrophobic features that can engage in π-π stacking or hydrophobic interactions within a target's binding pocket.

Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a critical feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This allows for strong, directional interactions with amino acid residues in a protein.

Structure-guided drug design for this compound would involve utilizing the three-dimensional structure of its biological target, if known. By docking the compound into the active site of the target protein, researchers can visualize and analyze the intermolecular interactions. This analysis can guide the rational design of more potent and selective analogs. For instance, modifications to the naphthalene or benzene rings could be made to enhance hydrophobic interactions, while alterations to the benzoic acid moiety could optimize hydrogen bonding.

Potential Applications in Materials Science Research Focus

Optoelectronic Properties and Fluorescence

The extended π-conjugated system formed by the naphthalene (B1677914) and vinyl groups is the primary determinant of the compound's electronic and optical properties. This structure is characteristic of many organic molecules used in optoelectronic applications.

Naphthalene-vinyl chromophores are known for their distinctive luminescence properties, typically exhibiting fluorescence in the blue region of the electromagnetic spectrum. researchgate.net The emission characteristics are dictated by the π-π* electronic transitions within the conjugated system.

Research on related compounds, such as polyvinylnaphthalene, has shown that the interaction between nearby naphthalene chromophores can lead to the formation of an "excimer" state, resulting in an anomalous emission band at a longer wavelength (around 410 nm) compared to the emission of isolated chromophores. aip.org The introduction of substituents on the naphthalene ring, such as silyl (B83357) groups, can cause shifts of the absorption maxima to longer wavelengths (bathochromic shifts) and lead to an increase in fluorescence intensities. mdpi.com The specific emission wavelength and quantum yield of 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid would be influenced by its precise substitution pattern and the surrounding chemical environment.

Table 1: Luminescence Properties of Related Naphthalene Derivatives

| Compound/System | Typical Emission Maximum | Key Feature |

|---|---|---|

| Polyvinylnaphthalene | ~410 nm | Excimer emission from interacting chromophores aip.org |

| Naphthalene Fluorophores | 375–410 nm | Blue photoluminescence in solution researchgate.net |

| Z-phenylvinylacetylene | - | Fluorescence loss observed >600 cm⁻¹ above origin due to non-radiative processes nih.gov |

The structure of this compound contains both electron-donating (the methoxy (B1213986) group and naphthalene ring) and electron-withdrawing (the carboxylic acid group) components, linked by a conjugated vinyl bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

In such systems, the absorption of light can promote an electron from the highest occupied molecular orbital (HOMO), primarily located on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor part. mdpi.com This creates a charge-separated excited state. Studies on naphthalene diimides (NDIs), which are potent electron acceptors, have demonstrated the formation of ground-state charge-transfer complexes with electron-rich aromatic solvents. rsc.org Furthermore, in donor-acceptor systems featuring an NDI core, photoexcitation is followed by ultrafast electron transfer, populating both singlet and triplet charge-separated states. nih.gov The efficiency and lifetime of this charge separation are critical for applications in organic photovoltaics and photocatalysis.

Polymer Chemistry and Advanced Functional Materials

The presence of a polymerizable vinyl group suggests that this compound can serve as a monomer for the synthesis of advanced functional polymers.

This compound can be viewed as a functional, styrene-like monomer. Its design is analogous to other bio-based monomers derived from natural products like ferulic acid, which can be converted to 2-methoxy-4-vinylphenol (B128420) (MVP), also known as 4-vinyl guaiacol (B22219) (4VG). mdpi.comresearchgate.netnih.gov MVP serves as a platform for creating a variety of functional monomers for radical polymerizations. nih.gov The synthesis of this compound would likely involve multi-step organic synthesis to construct the vinyl bridge between the substituted benzoic acid and naphthalene precursors. The carboxylic acid and methoxy groups provide additional functionality, allowing for post-polymerization modification or influencing the polymer's solubility and thermal properties.

Given its vinyl group, this compound is expected to undergo chain-growth polymerization, most notably free-radical polymerization. This process is commonly used for styrene (B11656) and its derivatives, including bio-based monomers like MVP and 4VG. mdpi.comnih.gov The polymerization would be initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN), in an appropriate solvent. nih.gov

The resulting polymer would feature the bulky, rigid naphthalene-containing side chains, which would significantly impact its material properties. These properties, including molecular weight, thermal stability, and glass transition temperature, would be characterized using a suite of standard analytical techniques.

Table 2: Potential Polymerization and Characterization Methods

| Method | Purpose |

|---|---|

| Polymerization | |

| Free-Radical Polymerization | To form a high molecular weight polymer from the vinyl monomer. nih.gov |

| Characterization | |

| Proton Nuclear Magnetic Resonance (¹H-NMR) | To confirm the polymer structure and monitor monomer conversion. mdpi.com |

| Size Exclusion Chromatography (SEC) | To determine the molecular weight and molecular weight distribution of the polymer. |

| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, such as the glass transition temperature (Tg). |

The incorporation of the large, aromatic side groups is anticipated to produce a polymer with a high glass transition temperature and significant thermal stability, suitable for applications requiring robust materials.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The molecular structure of this compound possesses key features that can drive self-assembly into ordered, higher-level structures.

The two primary forces that would govern its self-assembly are:

π-π Stacking: The large, electron-rich surface of the naphthalene ring promotes strong π-π stacking interactions with neighboring molecules. This is a common organizing principle in many aromatic systems, including naphthalene diimide derivatives. researchgate.net

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds, often leading to the formation of well-defined dimers or extended one-dimensional chains. rsc.org

The interplay of these orthogonal interactions can lead to the programmed assembly of molecules into a variety of nano- and microstructures, such as nanofibers, nanotwists, vesicles, or gels. rsc.orgrsc.org For instance, studies on isomeric naphthalene-appended glucono derivatives have shown that the position of the naphthalene moiety can direct self-assembly into distinct morphologies like nanofibers and nanotwists, with the latter exhibiting circularly polarized luminescence. rsc.org The self-assembly of this compound could similarly yield functional soft materials with unique optical or electronic properties derived from the collective arrangement of the chromophores.

Investigation of Hydrogen Bonding Networks in Crystal Structures

At the forefront of the research on this compound is the detailed analysis of its hydrogen bonding capabilities. The presence of a carboxylic acid group provides a primary site for strong hydrogen bond formation, a key factor in the assembly of robust supramolecular architectures.

Detailed crystallographic studies are essential to fully elucidate these interactions. The precise bond lengths and angles within the hydrogen-bonded assemblies provide critical data for understanding the strength and directionality of these interactions. This information is vital for designing crystalline materials with desired thermal stability and mechanical properties.

Exploration of Pi-Stacking Interactions for Ordered Assemblies

In addition to hydrogen bonding, the aromatic naphthalene and benzene (B151609) rings in this compound make it a prime candidate for studying pi-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, play a significant role in the formation of ordered molecular assemblies.

The extended π-system of the naphthalene ring, in particular, is expected to promote significant pi-stacking. Research is focused on characterizing the geometry of these interactions, which can range from face-to-face to parallel-displaced or T-shaped arrangements. The interplay between the attractive and repulsive forces in these configurations determines the final packing motif and can have a profound impact on the electronic and optical properties of the material.

Conclusion and Future Perspectives

Summary of Current Research Contributions to 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid

Currently, there are no specific research contributions documented in peer-reviewed journals or patents for this compound. The scientific community has not yet published findings on its synthesis, characterization, or application. Its existence is primarily noted in the catalogs of chemical suppliers, where it is available for purchase by researchers. This suggests that while the compound has been synthesized, it has not yet been the subject of in-depth academic or industrial research. The CAS number assigned to this compound is 1171924-75-6.

Emerging Research Avenues and Unexplored Potentials

The chemical architecture of this compound suggests several potential avenues for future research. The stilbene-like core (a diaryl-ethene structure) is a well-known pharmacophore and a key component in various functional materials.

Potential areas of investigation include:

Medicinal Chemistry: Many stilbene and naphthalene (B1677914) derivatives exhibit a wide range of biological activities. Future research could explore the potential of this compound as an anticancer, anti-inflammatory, or neuroprotective agent. The presence of the carboxylic acid group could influence its pharmacokinetic properties.

Fluorescent Probes and Sensors: The extended π-conjugation system provided by the naphthalene and vinyl groups suggests that this compound may possess interesting photophysical properties. It could be investigated as a fluorescent probe for detecting specific ions, molecules, or changes in the microenvironment.

Organic Electronics: Stilbene derivatives are known for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific substitutions on this compound could be tuned to achieve desired electronic and optical properties for applications in materials science.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The multifaceted nature of the this compound structure opens up possibilities for interdisciplinary research, bridging the gap between chemical biology and materials science.

In chemical biology , the compound could be functionalized to create targeted molecular probes. For instance, the carboxylic acid handle could be used to attach biomolecules, enabling the study of biological processes through fluorescence imaging. Its potential as a modulator of protein-protein interactions or as an enzyme inhibitor could also be a fruitful area of investigation.

In materials science , the molecule could serve as a building block for novel polymers or supramolecular assemblies. The vinyl group offers a site for polymerization, potentially leading to the development of new materials with unique optical or electronic properties. Its self-assembly behavior, driven by non-covalent interactions, could be explored for the creation of functional nanostructures.

The following table summarizes the potential research avenues for this compound:

| Research Area | Potential Application | Key Structural Feature |

| Medicinal Chemistry | Anticancer, Anti-inflammatory | Stilbene-like core, Naphthalene moiety |

| Chemical Biology | Fluorescent probes, Bio-imaging | Extended π-conjugation, Carboxylic acid |

| Materials Science | Organic electronics, Polymers | Naphthalene-vinyl group |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid, and what methodological considerations are critical?

- Answer : The compound can be synthesized via coupling reactions (e.g., Suzuki or Heck couplings) to introduce the naphthalene-vinyl moiety to the benzoic acid core. Substitution reactions, such as methoxy group introduction, often precede coupling steps. Key considerations include:

- Protection/Deprotection : Use of methyl ester groups (e.g., 6-(methoxycarbonyl) derivatives) to protect the carboxylic acid during synthesis, followed by hydrolysis .

- Catalytic Systems : Palladium catalysts for cross-coupling reactions, with optimization of solvent polarity and temperature to enhance yield .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : H and C NMR to confirm substitution patterns and vinyl linkage integrity. Aromatic protons in the naphthalene ring appear as multiplet signals (δ 7.2–8.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Challenges include resolving disorder in the vinyl or methoxy groups, requiring high-resolution data and iterative refinement .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a precursor for:

- Fluorescent Probes : The extended π-conjugated system (naphthalene-vinyl-benzoic acid) enables applications in optoelectronic materials .

- Pharmaceutical Intermediates : Functionalization of the carboxylic acid group (e.g., amidation) for drug candidate synthesis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?

- Answer :

- Dynamic Effects : Investigate rotational barriers in the vinyl group using variable-temperature NMR. For example, restricted rotation may cause splitting in H NMR signals .

- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian software) to validate assignments .

- 2D NMR : Utilize COSY and NOESY to confirm spatial proximity of protons .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and identify intermediates .

- Byproduct Mitigation : Adjust stoichiometry (e.g., excess naphthalene boronic acid in Suzuki coupling) or employ scavengers for palladium residues .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require careful drying to avoid hydrolysis .

Q. How does the compound’s electronic structure influence its reactivity in further functionalization?

- Answer :

- Electron Density Distribution : The methoxy group donates electron density to the benzene ring, activating ortho/para positions for electrophilic substitution. The vinyl-naphthalene group introduces steric hindrance, directing reactions to specific sites .

- Carboxylic Acid Reactivity : The acid group can be converted to acyl chlorides or esters for nucleophilic acyl substitution, but competing decarboxylation may occur under harsh conditions .

Q. What environmental and toxicological assessments are needed for this compound?

- Answer :

- Degradation Studies : Evaluate photolytic/hydrolytic stability using LC-MS to identify breakdown products .

- Toxicity Profiling : In vitro assays (e.g., yeast models) to assess cellular stress responses, as seen in benzoic acid derivatives .

- Bioaccumulation Potential : LogP calculations and soil mobility tests to predict environmental persistence .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products